4-Aminobenzene-1,3-diol hydrochloride
Overview
Description
4-Aminobenzene-1,3-diol hydrochloride is an organic compound with the molecular formula C6H8ClNO2 . It is a powder in physical form . The compound has a molecular weight of 161.59 .
Molecular Structure Analysis
The molecular structure of 4-Aminobenzene-1,3-diol hydrochloride consists of an amine group (-NH2) and two hydroxyl groups (-OH) attached to a benzene ring . The compound also includes a chloride ion due to the presence of hydrochloride .Physical And Chemical Properties Analysis
4-Aminobenzene-1,3-diol hydrochloride is a powder . It has a molecular weight of 161.59 . The compound has a melting point of 240-241 degrees Celsius .Scientific Research Applications
Chromatography
In chromatography, 4-Aminobenzene-1,3-diol hydrochloride can be used as a standard or a derivatization agent to improve the detection and quantification of analytes in a sample.
Each of these applications leverages the unique chemical properties of 4-Aminobenzene-1,3-diol hydrochloride , such as its reactivity and ability to form stable complexes with various substances . The compound’s versatility makes it a valuable tool across multiple fields of scientific research.
Safety and Hazards
Mechanism of Action
Target of Action
4-Aminobenzene-1,3-diol hydrochloride is primarily used as a reagent for the determination of amines, oxidation products, and nitrogen atoms . It has been shown to be an efficient oxidant .
Mode of Action
The compound interacts with its targets through oxidation reactions . It is capable of oxidizing amines and other nitrogen-containing compounds, making it useful in various chemical analyses .
Pharmacokinetics
Its solubility in water suggests that it could be readily absorbed and distributed in the body
Result of Action
As an oxidant, 4-Aminobenzene-1,3-diol hydrochloride can cause oxidative changes in the molecules it interacts with. This can result in the modification of these molecules and potentially alter their function. In the context of its use as a reagent, these changes allow for the detection and analysis of amines, oxidation products, and nitrogen atoms .
Action Environment
The action of 4-Aminobenzene-1,3-diol hydrochloride can be influenced by various environmental factors. For instance, its oxidative properties might be affected by the presence of other oxidants or reductants in the environment. Additionally, factors such as pH and temperature could potentially influence its stability and efficacy. It should be stored in an inert atmosphere at room temperature .
properties
IUPAC Name |
4-aminobenzene-1,3-diol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2.ClH/c7-5-2-1-4(8)3-6(5)9;/h1-3,8-9H,7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJMPRKYLLJAEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40539849 | |
Record name | 4-Aminobenzene-1,3-diol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40539849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminobenzene-1,3-diol hydrochloride | |
CAS RN |
34781-86-7 | |
Record name | 34781-86-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=315546 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Aminobenzene-1,3-diol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40539849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-aminobenzene-1,3-diol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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